

Chirality in substituted **1-Azacyclooctadecane**

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Compound of Interest

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An In-Depth Technical Guide to Chirality in Substituted **1-Azacyclooctadecane**

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemical properties of macrocyclic compounds are of paramount importance in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive exploration of chirality in substituted **1-azacyclooctadecane**, an 18-membered macrocyclic amine. We delve into the fundamental principles of chirality as they apply to large, flexible ring systems, with a particular focus on the phenomenon of atropisomerism arising from restricted bond rotation. This guide will cover the sources of chirality, conformational analysis, synthetic strategies for accessing enantioenriched derivatives, and methods for their resolution and characterization. Furthermore, we will discuss the implications of chirality in this scaffold for drug discovery and development, offering insights into how stereochemistry can be leveraged to optimize biological activity and selectivity.

Introduction: The Unique Landscape of Chirality in Macrocycles

Chirality, the property of non-superimposable mirror images, is a fundamental concept in chemistry with profound implications for biological activity.[1] While the principles of chirality are well-established for small molecules with stereogenic centers, macrocycles such as **1-azacyclooctadecane** present a more complex and nuanced stereochemical landscape. Their large ring size and conformational flexibility introduce unique forms of chirality that are not commonly observed in smaller, more rigid structures.

One of the most significant sources of chirality in macrocycles is atropisomerism, which is a type of axial chirality resulting from hindered rotation around a single bond.[2][3] In the context of substituted **1-azacyclooctadecanes**, the introduction of substituents can create steric barriers that restrict the rotation of bonds within the macrocyclic framework, leading to stable, separable enantiomers.[4][5] These atropisomers can exhibit vastly different biological profiles, making their study and control crucial in drug development.[3]

Another important concept is inherent chirality, where the macrocycle's overall shape, or curvature, imparts chirality without the need for traditional chiral centers or axes.[1][6] This guide will explore how substitution patterns on the **1-azacyclooctadecane** ring can give rise to these fascinating and functionally relevant forms of stereoisomerism.

Sources of Chirality in Substituted **1-Azacyclooctadecane**

The chirality of a substituted **1-azacyclooctadecane** can originate from several sources, often in combination. Understanding these sources is critical for the rational design of chiral macrocycles with desired properties.

Central Chirality

The most conventional source of chirality arises from stereogenic centers. In substituted **1-azacyclooctadecanes**, these can be located on either the macrocyclic ring itself or on the substituents.

- **Chiral Centers on the Macrocyclic Ring:** The introduction of a substituent onto a carbon atom of the **1-azacyclooctadecane** ring creates a stereogenic center. The synthesis of such compounds often starts from chiral building blocks or employs asymmetric synthesis methodologies.

- Chiral Substituents: Attaching a substituent that is itself chiral will, of course, render the entire molecule chiral. The synthesis of such molecules often involves the coupling of a chiral side chain to the macrocyclic scaffold.

Atropisomerism: Axial Chirality from Restricted Rotation

Atropisomerism is a particularly relevant form of chirality in large macrocycles.^{[2][4][5]} In substituted **1-azacyclooctadecanes**, restricted rotation around single bonds can be induced by the presence of bulky substituents that clash with each other or with the macrocyclic ring as they attempt to pass one another.

The stability of atropisomers is dependent on the energy barrier to rotation. Atropisomers can be classified based on their rate of interconversion:

- Class 1: Rapidly interconverting atropisomers, often treated as a single achiral compound.^[3]
- Class 2: Atropisomers that interconvert on a timescale relevant to biological assays, which can complicate drug development.^[3]
- Class 3: Stably configured atropisomers that can be isolated and characterized as distinct enantiomers.^[3]

The strategic placement of substituents is key to inducing stable atropisomerism in **1-azacyclooctadecane** derivatives. For example, bulky groups placed in a 1,9- or 1,10-relationship across the ring could significantly hinder ring-flipping and rotation, potentially leading to separable atropisomers.

Conformational Analysis: The Interplay of Shape and Chirality

The 18-membered ring of **1-azacyclooctadecane** is highly flexible, capable of adopting a multitude of conformations in solution. The introduction of substituents will favor certain conformations to minimize steric strain, such as 1,3-diaxial interactions, which are well-understood in cyclohexane systems.^{[7][8]} The preferred conformation of a substituted **1-azacyclooctadecane** will have a direct impact on its chiroptical properties and its ability to bind to a biological target.

Computational methods, such as Density Functional Theory (DFT) calculations, are invaluable tools for predicting the most stable conformations and for understanding the energetic barriers to conformational changes and atropisomeric interconversion.[9] Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide evidence for the presence of multiple conformations in solution.[4]

Synthesis of Chiral 1-Azacyclooctadecanes

The synthesis of enantiomerically pure substituted **1-azacyclooctadecanes** can be approached through several strategies.

Chiral Pool Synthesis

This approach utilizes readily available, enantiomerically pure starting materials. For example, a chiral diamine or a chiral diol could be used as a key building block in the macrocyclization reaction. The condensation of chiral diamines with aromatic dialdehydes is a common method for producing chiral macrocyclic imines, which can then be reduced to the corresponding amines.[10]

Asymmetric Catalysis

Asymmetric catalysis offers a powerful means of introducing chirality during the synthesis of the macrocycle or its precursors. For instance, a rhodium-catalyzed asymmetric carbene insertion could be employed to construct a chiral N-bridged cyclic system.[11] Chiral phosphoric acid-catalyzed reactions have also been shown to be effective in the enantioselective synthesis of nitrogen-containing heterocycles.[12]

Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) is a particularly elegant strategy for the synthesis of inherently chiral macrocycles.[6] In this approach, a rapidly interconverting mixture of enantiomeric macrocycles is subjected to a chiral catalyst that selectively reacts with one enantiomer, thus shifting the equilibrium and affording the product in high enantiomeric excess. [6]

Chiral Resolution and Analysis

Once a racemic or diastereomeric mixture of substituted **1-azacyclooctadecanes** has been synthesized, the separation and analysis of the individual stereoisomers are crucial steps.

Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used method for the analytical and preparative separation of enantiomers.[1]

Macrocyclic glycopeptides and cyclodextrins are common types of CSPs that have shown broad applicability in resolving chiral compounds.[13]

Chiroptical Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for the characterization of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. The resulting CD spectrum is a unique fingerprint of a chiral molecule and can be used to determine its absolute configuration by comparison with theoretical calculations.

The following table summarizes key analytical techniques for the study of chiral **1-azacyclooctadecanes**:

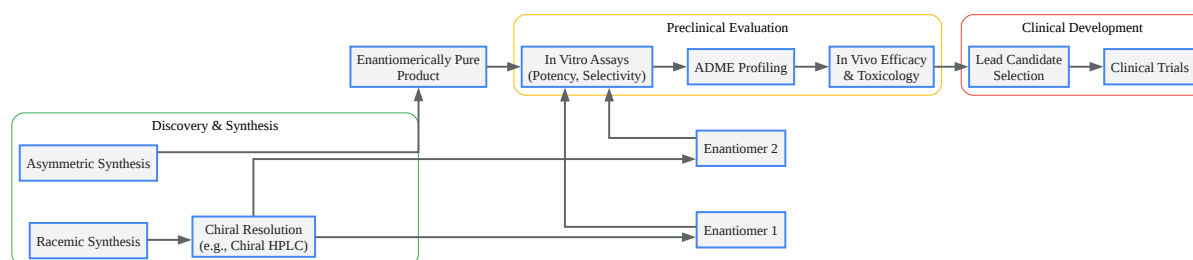
| Technique | Application | Information Obtained |
|-------------------------|--|--|
| Chiral HPLC | Separation of enantiomers | Enantiomeric excess (ee%), retention times |
| NMR Spectroscopy | Structural elucidation, conformational analysis | Diastereomeric ratio (dr%), evidence of atropisomerism (e.g., distinct NMR signals for each atropisomer) |
| Circular Dichroism (CD) | Determination of absolute configuration, study of chiroptical properties | Sign and magnitude of Cotton effects |
| X-ray Crystallography | Unambiguous determination of solid-state structure | Absolute configuration, bond lengths and angles, conformational details |
| Mass Spectrometry | Molecular weight determination | Confirmation of chemical identity |

Applications in Drug Development

The conformational constraint and three-dimensional diversity of macrocycles make them attractive scaffolds for drug discovery.[3] The chirality of substituted **1-azacyclooctadecanes** can have a profound impact on their pharmacological properties.

- **Enhanced Potency and Selectivity:** Different enantiomers or atropisomers of a macrocyclic drug candidate can exhibit significantly different binding affinities for their target protein.[5] Isolating the more active stereoisomer can lead to a more potent and selective drug with a better therapeutic window.
- **Improved Pharmacokinetic Properties:** The stereochemistry of a macrocycle can influence its absorption, distribution, metabolism, and excretion (ADME) properties. For example, one enantiomer may be more resistant to metabolic degradation, leading to a longer half-life in the body.

The following diagram illustrates a hypothetical workflow for the development of a chiral macrocyclic drug candidate:



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Caption: Workflow for Chiral Macrocyclic Drug Development.

Conclusion

Substituted **1-azacyclooctadecanes** represent a fascinating and challenging class of molecules from a stereochemical perspective. Their large ring size and conformational flexibility give rise to complex chiral phenomena, most notably atropisomerism. A thorough understanding of the sources of chirality, conformational preferences, and synthetic methodologies is essential for harnessing the full potential of this scaffold in medicinal chemistry and materials science. The ability to control and characterize the stereochemistry of these macrocycles will undoubtedly lead to the development of novel therapeutics and functional materials with enhanced properties.

References

- Atropisomeric carbon-rich macrocycles: Synthesis, structural evolution, and properties. Chinese Chemical Letters.
- Catalytic Enantioselective Synthesis of Inherently Chiral Macrocycles by Dynamic Kinetic Resolution.
- Atropisomer Control in Macrocyclic Factor VIIa Inhibitors. Journal of Medicinal Chemistry.

- Macrocyclic molecular balances for attenuating the transition states of atropisomeric processes. American Chemical Society.
- Synthesis and Characterization of Atropidiastereomeric Macrocyclic Metacyclophanes. PMC.
- Atropisomerism in medicinal chemistry: challenges and opportunities. PMC.
- Chiral resolution of a racemic macrocyclic complex by recognition of one enantiomer over the other: structures and DFT calcul
- Inherently Chiral Macrocycles: Catalytic Asymmetric Synthesis and Properties. PubMed.
- Macrocyclic Chiral St
- Synthesis and Enantioselective Recognition of Chiral Macrocycles with Abundant Binding Sites. Organic Letters.
- Conformational Analysis. Imperial College London.
- Synthesis of a Large Library of Macrocyclic Peptides Containing Multiple and Diverse N-alkyl
- Divergent synthesis of chiral cyclic azides via asymmetric cycloaddition reactions of vinyl azides. PMC.
- Rh(I)-Catalyzed Modular Synthesis of Axially Chiral Alkylidene Azacycloalkanes. PMC.
- Imine- and Amine-Type Macrocycles Derived from Chiral Diamines and Arom
- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones
- Synthesis of Large Macrocycles with Chiral Sulfur Centers via Enantiospecific SuFEx and SuPhenEx Click Reactions. The Journal of Organic Chemistry.
- Membrane Permeability in a Large Macrocyclic Peptide Driven by a Saddle-Shaped Conformation. Journal of the American Chemical Society.
- Synthesis and some octahedral complexes of a chiral triaza macrocycle. Journal of the Chemical Society, Dalton Transactions.
- Conform
- CYCLIC STEREOCHEMISTRY. St.

- Spotlight on Mechanosterics: A Bulky Macrocycle Promotes Functional Group Reactivity in a[6]Rotaxane. PMC.

- 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts.
- Asymmetric synthesis of acyclic N–N axially chiral indole compounds via catalytic N-acylation reaction. Organic Chemistry Frontiers.
- Conformational Analysis of Cycloalkanes. Maricopa Open Digital Press.
- Stereochemistry: Chirality in the Absence of Chiral Centres. CCDC.
- 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)
- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones
- Synthesis and Conformation of Substituted Chiral Binaphthyl-Azobenzene Cyclic Dyads with Chiroptical Switching Capabilities. MDPI.

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Sources

- 1. Inherently Chiral Macrocycles: Catalytic Asymmetric Synthesis and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atropisomeric carbon-rich macrocycles: Synthesis, structural evolution, and properties [html.rhhz.net]
- 3. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Characterization of Atropdiastereomeric Macrocyclic Metacyclophanes - PMC [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 9. Chiral resolution of a racemic macrocyclic complex by recognition of one enantiomer over the other: structures and DFT calculations - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Rh(I)-Catalyzed Modular Synthesis of Axially Chiral Alkylidene Azacycloalkanes - PMC [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
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